Home > Products > Screening Compounds P140757 > PPADS (tetrasodium)
PPADS (tetrasodium) - 149017-66-3; 192575-19-2

PPADS (tetrasodium)

Catalog Number: EVT-2969593
CAS Number: 149017-66-3; 192575-19-2
Molecular Formula: C14H10N3Na4O12PS2
Molecular Weight: 599.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PPADS was first synthesized in the 1990s and has since been commercialized for laboratory use. It is classified as a purinergic antagonist, specifically targeting P2X and P2Y receptor subtypes. The compound is often utilized in research settings to explore the roles of purinergic signaling in physiological and pathological processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of PPADS involves a multi-step chemical reaction. Initially, aniline 2,4-disulphonic acid is reacted with sodium salt of pyridoxal-5-phosphate. The resulting mixture is then precipitated using acetone, yielding the tetrasodium salt form of PPADS. This synthesis method has been noted for its straightforwardness but can be cumbersome due to the purification challenges associated with the final product .

Key steps in the synthesis include:

  1. Reaction Setup: Combine aniline derivatives with sodium salts under controlled conditions.
  2. Precipitation: Use acetone to precipitate the desired product.
  3. Purification: Although purification can be challenging, analysis confirmed that the synthesized product retains biological activity similar to that of original compounds .
Molecular Structure Analysis

Structure and Data

PPADS has a complex molecular structure characterized by its azobenzene linkage and multiple sulfonic acid groups. Its molecular formula is C14H10N3Na4O12PS2C_{14}H_{10}N_{3}Na_{4}O_{12}PS_{2}, with a molecular weight of approximately 599.3 g/mol.

  • Molecular Structure:
    • InChI Key: KURWUCJJNVPCHT-UHFFFAOYSA-J
    • CAS Number: 192575-19-2
    • SMILES Notation: [Na+].[Na+].[Na+].[Na+].CC1=C(O)C(C=O)=C(COP([O-])([O-])=O)C(\N=N\C2=C(C=C(C=C2)S([O-])(=O)=O)S([O-])(=O)=O)=N1

The structure is essential for its interaction with purinergic receptors, influencing its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

PPADS primarily functions through competitive inhibition at P2X receptors. The compound binds to these receptors, preventing ATP from eliciting its physiological effects. The inhibitory concentration (IC50) values for various receptor interactions are as follows:

  • P2X1: IC50 = 1 - 2.6 μM
  • P2Y2-like: IC50 ~ 0.9 mM
  • P2Y4: IC50 ~ 15 mM .

This profile indicates that PPADS effectively blocks multiple receptor subtypes, which is crucial for experimental applications in purinergic signaling research.

Mechanism of Action

Process and Data

The mechanism of action of PPADS involves its binding to the extracellular domain of P2X receptors, where it obstructs ATP binding and subsequent receptor activation. This inhibition leads to a reduction in calcium influx and other downstream signaling events typically triggered by ATP.

In experimental models, PPADS has been shown to delay calcium responses in cortical slices subjected to hypoosmotic stress, highlighting its role as an antagonist in purinergic signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PPADS exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Highly soluble in water (up to 100 mg/mL).
  • Storage Conditions: Recommended storage at -20°C under desiccated conditions to maintain stability .

The presence of multiple sulfonic acid groups contributes to its high solubility and ionic nature, which are critical for its biological activity.

Applications

Scientific Uses

PPADS is widely used in scientific research focused on purinergic signaling pathways. Its applications include:

  • Investigating the role of ATP in neurotransmission and pain signaling.
  • Studying cellular responses mediated by P2X receptors in various tissues.
  • Exploring therapeutic potentials in conditions such as graft-versus-host disease, where it has been shown to reduce clinical symptoms in humanized mouse models .
Pharmacological Characterization of PPADS Tetrasodium as a P2 Receptor Antagonist

Selectivity Profiling Across P2X and P2Y Receptor Subtypes

PPADS tetrasodium (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid tetrasodium salt) is characterized as a non-selective P2 purinergic antagonist with distinct preferences for specific receptor subtypes. It exhibits high nanomolar affinity for P2X1 (IC₅₀ = 68 nM) and P2X3 (IC₅₀ = 214 nM) receptors, while demonstrating significantly lower efficacy at P2Y receptor subtypes such as P2Y₂-like (IC₅₀ ≈ 0.9 mM) and P2Y₄ (IC₅₀ ≈ 15 mM) [4]. This subtype selectivity is further evidenced by its negligible interaction with alpha₁-adrenoceptors, muscarinic M₂/M₃ receptors, histamine H₁, and adenosine A₁ receptors, confirming its utility as a pharmacological tool for isolating P2-mediated responses [1].

Table 1: Receptor Selectivity Profile of PPADS Tetrasodium

Receptor SubtypeIC₅₀ ValueTypeFunctional Effect
P2X168 nMIonotropicHigh-affinity blockade
P2X3214 nMIonotropicHigh-affinity blockade
P2X2~1-2.6 μMIonotropicModerate blockade
P2X5~1-2.6 μMIonotropicModerate blockade
P2X7VariableIonotropicConfirmed inhibition [2]
P2Y₂-like~900 μMMetabotropicWeak blockade
P2Y₄~15,000 μMMetabotropicMinimal blockade

The molecular basis for this selectivity involves PPADS acting as an ATP analog, competing for nucleotide binding sites on P2X receptors through its phosphate and sulfonic acid moieties [4]. Notably, its isomer iso-PPADS (derived from aniline 2,5-disulphonic acid) exhibits enhanced potency at P2X receptors, highlighting the structural sensitivity of receptor antagonism [7].

Dose-Dependent Inhibition of Recombinant vs. Native Receptors

PPADS exhibits differential potency between recombinant and native receptors due to tissue-specific microenvironmental factors. In recombinant systems, PPADS blocks P2X1, P2X2, P2X3, and P2X5 receptors with IC₅₀ values clustered in the 1–2.6 μM range [2]. However, in native tissue preparations, higher concentrations are often required:

  • In rabbit vas deferens, PPADS inhibits pre- and postjunctional P2 responses at 10–30 μM [1]
  • In human lung fibroblasts, ATP-induced senescence requires PPADS at 50–100 μM for effective inhibition [5]
  • In rat mesangial cells, nucleotide-stimulated proliferation is suppressed at 30–100 μM [8]

This concentration gap is attributed to ectonucleotidase activity in native tissues, which degrades endogenous ATP and reduces receptor exposure. Supporting this, co-administration of the ectonucleotidase inhibitor ARL 67156 potentiates PPADS efficacy at lower doses [5]. Dose-response studies in ischemic pain models further demonstrate that intraplantar PPADS administration reduces mechanical allodynia in a linear concentration-dependent manner, with maximal effects achieved at 100 nmol/rat [9].

Table 2: Dose-Dependent Effects Across Experimental Systems

Experimental ModelEffective PPADS RangePrimary Readout
Recombinant P2X1-3 (in vitro)0.068–2.6 μMCurrent inhibition [2] [4]
Rabbit vas deferens (ex vivo)10–30 μMContraction blockade [1]
Human lung fibroblast senescence50–100 μMSenescence marker reduction [5]
Rat anti-Thy1 glomerulonephritis (in vivo)15–60 mg/kgMesangial proliferation inhibition [8]
Thrombus-induced ischemic pain (in vivo)10–100 nmolMechanical allodynia suppression [9]

Comparative Efficacy in Blocking Ionotropic (P2X) vs. Metabotropic (P2Y) Signaling Pathways

PPADS demonstrates markedly superior efficacy in blocking ionotropic P2X pathways compared to metabotropic P2Y signaling. In hypothalamic magnocellular neurosecretory neurons (MNNs), PPADS (10 μM) abolishes ATP-induced firing rate increases by inhibiting P2X-mediated depolarization. This effect coincides with disruption of functional excitatory coupling between P2 receptors and extrasynaptic NMDA receptors—a mechanism critical for osmosensory integration [3].

In contrast, PPADS exhibits variable inhibition of P2Y-mediated responses:

  • In rat mesangial cells, PPADS fully antagonizes nucleotide-induced proliferation (via P2Y₂/P2Y₆) but fails to inhibit fetal calf serum-stimulated proliferation, confirming selective P2Y pathway blockade [8]
  • Human lung fibroblast senescence (dependent on P2Y₁₁/PLC/Ca²⁺ signaling) is suppressed by PPADS at concentrations >50 μM, significantly higher than those needed for P2X blockade [5]

This differential arises from PPADS' mechanism of action: As a competitive antagonist at ATP binding sites, it preferentially targets fast-desensitizing ionotropic channels over G-protein-coupled P2Y receptors where nucleotide binding pockets exhibit distinct conformation dynamics. Consequently, PPADS is 50–100-fold more potent at recombinant P2X channels versus P2Y receptors [4] [7].

Properties

CAS Number

149017-66-3; 192575-19-2

Product Name

PPADS (tetrasodium)

IUPAC Name

tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate

Molecular Formula

C14H10N3Na4O12PS2

Molecular Weight

599.3

InChI

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4

InChI Key

KURWUCJJNVPCHT-PGXCWKBOSA-J

SMILES

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.